
4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one is a complex organic compound that features a purine base linked to a modified sugar moiety and a butanone group with a fluorophenyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine, followed by cyclization and functional group modifications to introduce the amino and thio groups.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as a tetrahydrofuran ring, under acidic or basic conditions to form the nucleoside.
Thioether Formation: The nucleoside is reacted with a thiol derivative to introduce the thioether linkage.
Butanone Derivative Addition: Finally, the butanone derivative with a fluorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl group and the thioether linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or halides under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.
Medicine
Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis and function makes it a potential candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
Wirkmechanismus
The mechanism of action of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes. This makes it effective against rapidly dividing cells, such as cancer cells and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: An antiviral compound with a similar purine base structure.
Ganciclovir: Another antiviral agent with a comparable nucleoside structure.
Fluorouracil: A chemotherapeutic agent with a fluorinated pyrimidine base.
Uniqueness
The uniqueness of 4-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)-1-(4-fluorophenyl)butan-1-one lies in its combined structural features: the purine base, the modified sugar moiety, and the fluorophenyl butanone group. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
Eigenschaften
Molekularformel |
C20H22FN5O5S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
4-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C20H22FN5O5S/c21-11-5-3-10(4-6-11)12(28)2-1-7-32-18-14-17(24-20(22)25-18)26(9-23-14)19-16(30)15(29)13(8-27)31-19/h3-6,9,13,15-16,19,27,29-30H,1-2,7-8H2,(H2,22,24,25)/t13-,15-,16-,19-/m1/s1 |
InChI-Schlüssel |
NBHFXGJURROCFH-NVQRDWNXSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCCSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



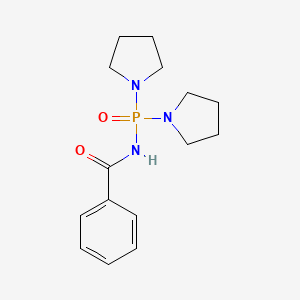
![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
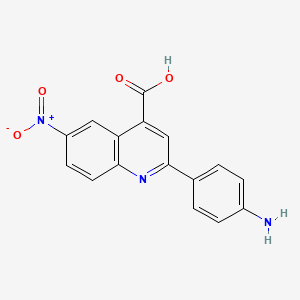
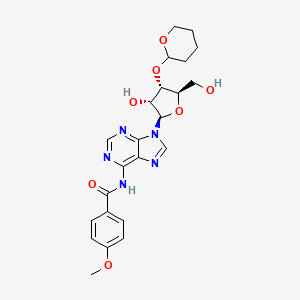
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)

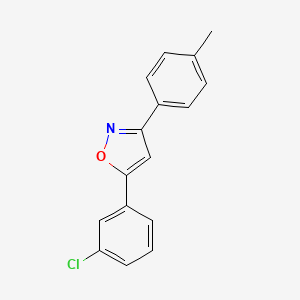
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

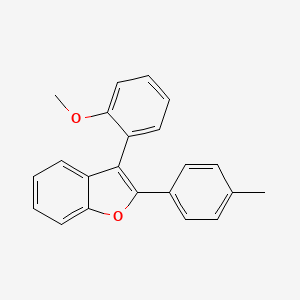
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
